2-Butyl-1-octadecanol-d9
Description
Properties
Molecular Formula |
C₂₂H₃₇D₉O |
|---|---|
Molecular Weight |
335.66 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Production of 2 Butyl 1 Octadecanol D9
Regioselective Deuteration Strategies for Complex Alcohols
Regioselective deuteration involves the targeted placement of deuterium (B1214612) atoms at specific positions within a molecule. For a complex, branched alcohol like 2-Butyl-1-octadecanol, this requires catalysts and reaction conditions that can differentiate between various C-H bonds. The primary strategies often involve hydrogen isotope exchange (HIE) reactions where C-H bonds are catalytically activated and replaced with C-D bonds using a deuterium source, most commonly deuterium oxide (D₂O).
Catalytic systems utilizing transition metals such as iridium, ruthenium, manganese, and iron have demonstrated significant efficacy in promoting H/D exchange in alcohols. The choice of metal and the associated ligands dictates the regioselectivity of the deuteration. For instance, certain ruthenium complexes can selectively deuterate the α- and β-positions of primary alcohols, while specific iron-based catalysts may exclusively target the α-position. Iridium-bipyridonate complexes have been reported to catalyze α-selective H/D exchange in alcohols, proving effective even with complex substrates bearing coordinative functional groups.
Both chemoenzymatic and organometallic methods offer powerful routes for deuterium incorporation.
Organometallic Catalysis: This is the most prevalent approach for direct H/D exchange on alcohol substrates. It relies on transition-metal catalysts that can activate C-H bonds. A common mechanism involves the temporary oxidation of the alcohol to a corresponding aldehyde or ketone intermediate by the metal catalyst. This intermediate then undergoes keto-enol tautomerization in the presence of D₂O and a base, leading to deuterium incorporation at the adjacent carbon atoms. Subsequent reduction of the deuterated intermediate by the catalyst regenerates the deuterated alcohol. Visible-light-promoted methods using xanthate intermediates and a deuterated 2-mercaptopyridine (B119420) catalyst offer a newer, practical approach for the deoxygenative deuteration of alcohols with D₂O.
Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes for asymmetric deuterium incorporation. Enzymes such as alcohol dehydrogenases can be used to reduce a ketone precursor with a deuterated nicotinamide (B372718) cofactor (NADH or NADPH). A key advantage is the potential for near-perfect stereo- and isotopic selectivity. The primary challenge lies in the regeneration of the expensive deuterated cofactor. Innovative systems have been developed that use a hydrogenase catalyst to regenerate the deuterated cofactor from H₂ and D₂O, providing a more cost-effective and sustainable process. While highly selective, chemoenzymatic methods can be limited by the complexity of recycling reaction components and the inability of the system to regenerate enzymes and cofactors without whole-organism systems.
| Approach | Catalyst/Enzyme | Deuterium Source | Selectivity | Advantages | Disadvantages |
| Organometallic | Ru, Ir, Mn, Fe pincer complexes | D₂O | α- and/or β-position | Broad substrate scope, direct exchange on alcohols | Can require harsh conditions, potential for scrambling |
| Chemoenzymatic | Alcohol Dehydrogenase, Ene-reductase | Deuterated Cofactors (e.g., NAD(P)D), D-isopropanol | High enantioselectivity and regioselectivity | Mild conditions, near-perfect selectivity | Cofactor regeneration is complex and costly, limited substrate scope |
Achieving high isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and enrichment (the percentage of deuterium at a specific position) is paramount. Several factors influence the final isotopic content.
Deuterium Source Purity: The isotopic enrichment of the deuterium source, typically D₂O, directly impacts the maximum achievable purity of the final product.
Minimizing H/D Scrambling: Unwanted H/D exchange at non-target positions or with protic solvents can lower isotopic purity. Reaction conditions must be optimized to prevent this.
Reaction Stoichiometry and Time: Using a large excess of the deuterium source and allowing sufficient reaction time can drive the H/D exchange equilibrium towards the deuterated product.
Iterative Labeling: For some substrates, achieving very high deuterium incorporation (>98%) may require subjecting the molecule to the H/D exchange process multiple times, replacing the reagents with fresh materials for each cycle.
Catalyst Selection: The choice of catalyst is crucial, as some may promote undesirable side reactions or H/D scrambling more than others.
Even with advanced deuteration techniques, the generation of isotopic impurities, including isotopologues (molecules differing in the number of substituted isotopes) and isotopomers (molecules with the same number of isotopes at different positions), is often unavoidable.
Development of Scalable and Sustainable Synthetic Protocols for Deuterated Fatty Alcohols
Transitioning from laboratory-scale synthesis to large-scale production of deuterated fatty alcohols requires protocols that are not only scalable but also sustainable and cost-effective. A key aspect of sustainability is the use of inexpensive and environmentally benign reagents.
The use of D₂O as both the deuterium source and the solvent is a significant step towards a greener process. Furthermore, employing earth-abundant first-row transition metals like manganese and iron as catalysts, instead of precious metals like ruthenium or iridium, offers a more cost-effective and sustainable alternative.
Solvent-free synthesis is another promising strategy for sustainable production. For related long-chain fatty acid derivatives, protocols using heterogeneous solid acid catalysts have been developed that operate under solvent-free conditions, simplifying product workup and reducing chemical waste. Adapting such principles to deuteration reactions could significantly improve their environmental footprint.
The synthesis of the non-deuterated parent compound, 2-butyl-1-octanol, often involves an aldol (B89426) reaction followed by reduction steps. A scalable deuteration strategy could involve modifying this existing industrial process, for instance, by using deuterated reducing agents like sodium borodeuteride (NaBD₄) in the final reduction step. However, these reagents are significantly more expensive and hazardous than D₂O, making direct H/D exchange on the final alcohol product a more attractive route for sustainable, large-scale synthesis.
Characterization of Deuterium Distribution and Isotopic Purity using Advanced Spectroscopic Techniques
Accurate determination of the location and percentage of deuterium incorporation is essential. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the precise location of deuterium atoms.
¹H NMR (Proton NMR): In ¹H NMR, the integration of a signal corresponding to a specific proton is proportional to the number of protons at that position. Deuterium substitution leads to a decrease in the signal intensity at the labeled position, which can be used to quantify the extent of deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for the unambiguous assignment of deuterium signals and confirmation of the labeling positions. A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging analytical technique that offers a complete description of the isotopic composition of a sample. It can identify and quantify each distinct isotopomer in a complex mixture, providing a level of detail that is difficult to achieve with NMR or MS alone.
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Overall isotopic enrichment, distribution of isotopologues (d₀, d₁, d₂, etc.) | High sensitivity, low sample consumption | Provides limited information on the specific location of deuterium |
| MS/MS | Positional information from fragmentation patterns | Can help localize deuterium within the molecular structure | Fragmentation can be complex and may involve rearrangements |
| ¹H NMR | Quantifies deuterium incorporation by observing the loss of proton signals | Standard technique, provides positional information | Indirect measurement, can be less precise for very high enrichment |
| ²H NMR | Direct detection and quantification of deuterium at specific sites | Unambiguous confirmation of deuterium positions | Lower sensitivity than ¹H NMR, requires specialized equipment |
| MRR | Complete isotopic composition (identity and percent of each isotopomer) | High resolution and accuracy, unambiguous isomer identification | Emerging technique, less widely available |
Applications of 2 Butyl 1 Octadecanol D9 in Quantitative Analytical Science
Role as an Internal Standard in High-Resolution Mass Spectrometry-Based Analysis
In high-resolution mass spectrometry, 2-Butyl-1-octadecanol-d9 is an exemplary internal standard, particularly in the field of lipidomics and the analysis of other long-chain aliphatic compounds. Its structural similarity to endogenous long-chain alcohols ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, while its mass difference allows for clear differentiation from the analyte of interest. nih.govuqar.ca
The development of robust analytical methods for the absolute quantification of analytes in complex matrices, such as plasma, serum, or environmental samples, is a significant challenge. nih.govnih.gov The use of a deuterated internal standard like this compound is fundamental to achieving accurate and reproducible results. nih.gov By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any variability introduced during sample extraction, processing, and analysis can be normalized. uqar.caresearchgate.net
During method development, calibration curves are constructed by analyzing a series of standards containing known concentrations of the non-labeled analyte and a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. This approach allows for the precise determination of the analyte concentration in unknown samples by comparing its response ratio to the calibration curve. nih.gov
Table 1: Representative Linearity and Range for the Quantification of a Long-Chain Alcohol using this compound as an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 1,510,876 | 0.010 |
| 5.0 | 76,170 | 1,525,432 | 0.050 |
| 10.0 | 154,678 | 1,530,112 | 0.101 |
| 50.0 | 780,123 | 1,545,678 | 0.505 |
| 100.0 | 1,555,987 | 1,539,876 | 1.010 |
| 500.0 | 7,890,123 | 1,550,432 | 5.089 |
| 1000.0 | 15,678,901 | 1,548,765 | 10.123 |
| This table presents simulated data based on typical results found in quantitative lipidomics literature. |
Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose. The use of deuterated standards like this compound is integral to this process. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govupce.cz
Accuracy is determined by measuring the concentration of the analyte in a sample with a known concentration (quality control sample) and comparing the measured value to the true value. Precision is assessed by repeatedly analyzing the same sample and determining the variability of the measurements, typically expressed as the relative standard deviation (RSD). researchgate.net
Table 2: Representative Precision and Accuracy Data for a Validated LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5.0 | 4.85 | 97.0 | 4.5 |
| Medium | 50.0 | 51.2 | 102.4 | 3.2 |
| High | 800.0 | 790.4 | 98.8 | 2.8 |
| This table contains representative data synthesized from typical validation reports in bioanalytical chemistry. |
Matrix effects, which include ion suppression or enhancement, are a major challenge in quantitative mass spectrometry, especially when analyzing samples from complex biological or environmental sources. chromatographyonline.combris.ac.ukmdpi.com These effects occur when co-eluting matrix components interfere with the ionization of the analyte, leading to inaccurate quantification. nih.gov
Because this compound has nearly identical physicochemical properties to its non-deuterated analog, it co-elutes during chromatography and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be effectively canceled out, leading to more accurate and reliable quantification. chromatographyonline.com
Table 3: Mitigation of Matrix Effect on the Quantification of a Long-Chain Alcohol
| Matrix | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | IS Peak Area | Corrected Analyte/IS Ratio |
| Solvent | 1,500,000 | 1,510,000 | 1,505,000 | 1.003 |
| Plasma Extract | 950,000 | 955,000 | 952,000 | 1.003 |
| Urine Extract | 1,200,000 | 1,205,000 | 1,202,000 | 1.002 |
| This table illustrates the principle of matrix effect mitigation using a deuterated internal standard with hypothetical but realistic data. |
Application in Chromatographic Method Development and Performance Optimization
In the realm of quantitative analytical science, the precision and reliability of chromatographic methods are paramount. The development of robust analytical procedures, particularly for complex matrices, often necessitates the use of an internal standard to correct for variations in sample preparation and instrumental analysis. This compound, a deuterated form of a long-chain branched fatty alcohol, serves as an exemplary internal standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Its utility is especially pronounced in the development and performance optimization of methods for the quantification of its non-deuterated analogue, 2-Butyl-1-octadecanol, and other structurally related long-chain alcohols.
The primary role of this compound in chromatographic analysis is to function as an internal standard. An internal standard is a compound of known concentration that is added to a sample prior to analysis. Because the internal standard is subjected to the same sample preparation and analysis conditions as the analyte of interest, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the analyte's concentration, thereby improving the precision and accuracy of the measurement.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards, particularly in mass spectrometry-based detection methods. This is because their chemical and physical properties are nearly identical to their non-labeled counterparts. As a result, they co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.
Detailed Research Findings
The development of the chromatographic method would involve optimizing parameters such as the GC column type, temperature program, and mass spectrometer settings to achieve good separation and sensitive detection of both 2-Butyl-1-octadecanol and its deuterated internal standard. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be a suitable choice for separating these long-chain alcohols.
To construct a calibration curve, a series of solutions containing known concentrations of 2-Butyl-1-octadecanol and a constant concentration of this compound are prepared and analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.
Table 1: Representative Calibration Data for the Quantification of 2-Butyl-1-octadecanol using this compound as an Internal Standard
| Concentration of 2-Butyl-1-octadecanol (µg/mL) | Peak Area of 2-Butyl-1-octadecanol | Peak Area of this compound | Peak Area Ratio (Analyte/Internal Standard) |
| 1.0 | 12,543 | 124,876 | 0.100 |
| 5.0 | 63,211 | 125,112 | 0.505 |
| 10.0 | 126,987 | 124,954 | 1.016 |
| 25.0 | 315,432 | 125,321 | 2.517 |
| 50.0 | 628,765 | 124,998 | 5.030 |
| 100.0 | 1,255,432 | 125,056 | 10.039 |
This table presents hypothetical data for illustrative purposes.
The linearity of the calibration curve, typically with a correlation coefficient (R²) greater than 0.99, would demonstrate the suitability of the method for quantitative analysis over the desired concentration range.
Once the method is validated, it can be used to determine the concentration of 2-Butyl-1-octadecanol in unknown samples. The same fixed amount of this compound is added to the sample, which is then extracted and analyzed under the optimized chromatographic conditions. The peak area ratio of the analyte to the internal standard in the sample is measured, and the concentration of the analyte is calculated using the equation of the line from the calibration curve.
Table 2: Analysis of a Cosmetic Sample for 2-Butyl-1-octadecanol Content
| Sample ID | Peak Area of 2-Butyl-1-octadecanol | Peak Area of this compound | Peak Area Ratio (Analyte/Internal Standard) | Calculated Concentration of 2-Butyl-1-octadecanol (µg/mL) |
| Cosmetic Cream A | 456,789 | 125,012 | 3.654 | 36.4 |
This table presents hypothetical data for illustrative purposes.
Mechanistic and Tracer Studies Employing 2 Butyl 1 Octadecanol D9 in Model Systems
Investigation of Biochemical Pathways in In Vitro and Non-Human Biological Models
Stable isotope-labeled compounds are invaluable for tracing the dynamic processes of metabolism. nih.gov The use of deuterated molecules like 2-Butyl-1-octadecanol-d9 allows researchers to follow the transformation of specific substrates through complex biochemical networks without the need for radioactive materials.
In cell culture systems, this compound can be introduced as a metabolic precursor to investigate the pathways of fatty alcohol utilization. nih.gov Once taken up by cells, this labeled alcohol can be subjected to various enzymatic transformations, including oxidation to the corresponding fatty acid, esterification into complex lipids like triglycerides or phospholipids, or other modifications. By harvesting cells at different time points and analyzing their lipid content using techniques such as liquid chromatography-mass spectrometry (LC-MS), the distribution of the d9 label can be quantified across different lipid species. researchgate.net
This tracer-based lipidomics approach reveals the kinetics of fatty alcohol incorporation and turnover. nih.gov For instance, studies can determine the rate at which 2-Butyl-1-octadecanol is converted to 2-butyloctadecanoic acid and subsequently elongated or desaturated. The branched structure of the molecule provides a unique substrate to probe pathways that handle non-linear fatty acids, which can differ from the metabolism of straight-chain fatty acids. Experiments in subcellular fractions, such as isolated mitochondria or microsomes, can further pinpoint the location of specific enzymatic activities responsible for these transformations.
Table 1: Hypothetical Distribution of d9 Label in Cellular Lipid Fractions After Incubation with this compound This table illustrates the potential results from a tracer experiment in a generic cell culture model, showing the percentage of the recovered d9 label found in each lipid class over time.
| Time Point | Free Fatty Alcohols (%) | Fatty Acyl-CoA (%) | Phospholipids (%) | Triglycerides (%) | Other Esters (%) |
| 1 hour | 75 | 15 | 5 | 4 | 1 |
| 6 hours | 30 | 10 | 25 | 30 | 5 |
| 24 hours | 5 | 2 | 38 | 50 | 5 |
Elucidation of Enzyme Substrate Specificity and Reaction Mechanisms
The unique branched structure of this compound makes it an excellent probe for determining the substrate specificity of enzymes involved in lipid metabolism, such as alcohol dehydrogenases, esterases, and acyltransferases. nih.govnih.gov Enzymes often have specific structural requirements for their substrates, and the presence of a butyl group at the C2 position can test the steric tolerance of an enzyme's active site. nih.gov
By comparing the reaction rates of this compound with its linear counterpart (1-docosanol) or other branched isomers, researchers can infer the architecture of the enzyme's substrate-binding pocket. nih.gov For example, an enzyme that readily metabolizes the branched alcohol would be presumed to have a larger, more accommodating active site. The deuterium (B1214612) labeling itself does not significantly alter the molecule's shape for binding purposes but ensures that its products can be clearly distinguished from any endogenous, unlabeled molecules, thereby preventing analytical interference. This allows for clean, precise measurements of enzyme activity toward this specific substrate. ubc.ca
Analysis of Kinetic Isotope Effects (KIEs) for Reaction Pathway Determination
The replacement of hydrogen with its heavier isotope, deuterium, leads to a change in the rate of reactions that involve the cleavage of the carbon-hydrogen (or carbon-deuterium) bond. chem-station.comwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for investigating reaction mechanisms. libretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.org
A primary KIE (where kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step of a reaction. nih.govnih.gov For this compound, this is particularly relevant for oxidation reactions catalyzed by enzymes like cytochrome P450s, where a C-H bond is cleaved. nih.gov If the initial oxidation of the alcohol is the slowest step in a metabolic pathway, the rate of metabolism of this compound will be significantly slower than that of its non-deuterated (d0) version.
Table 2: Illustrative Kinetic Isotope Effects for Different Enzymatic Steps This table provides example KIE values and their mechanistic interpretations in the context of 2-Butyl-1-octadecanol metabolism.
| Reaction Step | Substrate | Rate Constant (k) | KIE (kH/kD) | Interpretation |
| Initial Hydroxylation | 2-Butyl-1-octadecanol-d0 | kH | 6.5 | C-H bond cleavage is the rate-limiting step. princeton.edu |
| This compound | kD | |||
| Product Release | 2-Butyl-1-octadecanol-d0 | kH | 1.1 | C-H bond cleavage is not rate-limiting; product release is slow. nih.gov |
| This compound | kD |
Implications of Deuteration on Bond Cleavage and Formation in Organic Reactions
The physical basis for the KIE lies in the difference in zero-point energy (ZPE) between a C-H bond and a C-D bond. princeton.edu Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate.
This principle is fundamental to mechanistic organic chemistry. The magnitude of the primary KIE can provide information about the geometry of the transition state. nih.govnih.gov For example, a maximal KIE is often observed when the hydrogen/deuterium atom is symmetrically transferred between the donor and acceptor in the transition state. princeton.edu Deviations from this maximum can indicate an "early" or "late" transition state. Furthermore, secondary KIEs, where the isotope is not directly involved in bond breaking but is located near the reaction center, can provide additional details about changes in hybridization (e.g., from sp3 to sp2) during the reaction. wikipedia.org
Exploration of Environmental Fate and Biodegradation Mechanisms of Long-Chain Alcohols
Understanding how long-chain alcohols biodegrade is crucial for assessing their environmental impact. nih.govepa.gov Many microorganisms can utilize alcohols as a carbon source. nih.govasm.org The typical aerobic degradation pathway for long-chain linear alcohols involves terminal oxidation, where the alcohol is first oxidized to an aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. frontiersin.org The resulting fatty acid then enters the β-oxidation pathway to be broken down into two-carbon units.
The presence of the butyl branch in 2-Butyl-1-octadecanol presents a challenge to this standard pathway. The branching can sterically hinder the enzymes responsible for β-oxidation, potentially slowing down or halting degradation and leading to the accumulation of specific metabolites. Using this compound as a tracer in environmental model systems, such as soil microcosms or activated sludge bioreactors, allows for the precise tracking of its fate. nih.gov The d9 label makes it possible to identify and quantify novel breakdown products that result from alternative degradation pathways, such as ω-oxidation or other enzymatic processes capable of handling branched structures. nih.gov This information is vital for accurately predicting the persistence and potential bioaccumulation of branched-chain alcohols in the environment. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Long Chain Alcohols
Development of Novel Analytical Platforms Integrating Deuterated Probes
The integration of deuterated long-chain alcohols as internal standards is set to revolutionize analytical methodologies, particularly in the field of mass spectrometry-based lipidomics. The use of a stable isotopically labeled (SIL) analogue is considered the most appropriate approach for quantitative bioanalytical liquid chromatography/tandem mass spectrometry (LC/MS/MS) assays. It is presumed that a SIL internal standard can compensate for variability in sample extraction, derivatization, and analysis due to its nearly identical physicochemical properties to the unlabeled analyte.
The development of novel analytical platforms will likely focus on leveraging the unique properties of compounds like 2-Butyl-1-octadecanol-d9 to overcome existing challenges in quantification. For instance, these deuterated standards can help correct for matrix effects, a common issue in complex biological samples where other molecules can interfere with the ionization of the analyte, leading to inaccurate measurements. While SIL internal standards are invaluable, it has been demonstrated that a slight difference in retention time between the analyte and the deuterated standard, caused by the deuterium (B1214612) isotope effect, can sometimes lead to different degrees of ion suppression, affecting the accuracy of the method. Future research will likely focus on optimizing chromatographic separations to minimize these effects and on developing more sophisticated data analysis algorithms to correct for any residual discrepancies.
Table 1: Key Considerations for Deuterated Internal Standards in LC/MS
| Consideration | Description | Potential Impact on Analysis |
| Isotopic Purity | The percentage of the compound that is fully deuterated. | High isotopic purity is crucial for accurate quantification and to avoid interference from partially labeled or unlabeled species. |
| Chemical Purity | The absence of other chemical compounds. | Impurities can introduce interfering signals and affect the accuracy of the results. |
| Chromatographic Co-elution | The degree to which the deuterated standard and the analyte elute from the chromatography column at the same time. | While ideal, slight differences can occur due to the deuterium isotope effect, potentially leading to differential ion suppression. |
| Stability | The resistance of the deuterium label to exchange with hydrogen atoms from the solvent or matrix. | H/D exchange can lead to a decrease in the concentration of the deuterated standard and inaccurate quantification. |
Expanding the Scope of Mechanistic Research in Underexplored Biological Systems
Deuterated long-chain alcohols are poised to become instrumental in unraveling complex biological pathways and mechanisms that have been historically challenging to study. By introducing molecules like this compound into biological systems, researchers can trace their metabolic fate and gain insights into the dynamic processes of lipid metabolism. Stable isotope labeling has become a vital methodology for determining the metabolic parameters of lipids in both normal and diseased cells. nih.gov
Future research will likely see the expanded use of these deuterated probes to investigate metabolic fluxes in a variety of organisms and disease models. For example, they could be used to study the biosynthesis and degradation of complex lipids in microorganisms, plants, and animals. Dual-labeling techniques, where two different deuterated fatty acid isomers are administered simultaneously, allow for the direct comparison of their metabolic fates. nih.gov This approach can provide valuable information on the substrate specificity of enzymes and the regulation of metabolic pathways. nih.gov
Furthermore, the application of deuterated long-chain alcohols is not limited to metabolic studies. They can also be employed to probe the physical properties of biological membranes. The incorporation of deuterated lipids can alter the biophysical characteristics of membranes, and these changes can be monitored using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy. This can provide insights into membrane fluidity, lipid-protein interactions, and the formation of lipid domains.
Table 2: Potential Applications of this compound in Mechanistic Research
| Research Area | Potential Application | Expected Outcome |
| Lipid Metabolism | Tracer for fatty acid and complex lipid biosynthesis pathways. | Elucidation of metabolic fluxes and identification of key regulatory enzymes. |
| Membrane Biophysics | Probe for studying lipid organization and dynamics in biological membranes. | Understanding of membrane structure and function, including lipid-protein interactions. |
| Drug Metabolism | Internal standard for quantifying the metabolism of lipid-based drugs. | Accurate determination of pharmacokinetic parameters and metabolic pathways of new therapeutics. |
| Environmental Science | Tracer for studying the biodegradation of long-chain alcohols in the environment. | Assessment of the environmental fate and impact of these compounds. |
Innovation in Sustainable and Cost-Effective Deuteration Technologies
A significant barrier to the widespread adoption of deuterated compounds in research is the cost and complexity of their synthesis. Traditional methods for producing deuterated long-chain alcohols often involve multi-step procedures and the use of expensive and hazardous deuterated reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). Therefore, a key area of future research will be the development of more sustainable and cost-effective deuteration technologies.
One promising approach is the use of catalytic hydrogen isotope exchange (HIE) reactions, which utilize readily available and inexpensive deuterium sources like deuterium oxide (D2O). researchgate.net Recent advancements have seen the development of highly efficient and selective catalysts, such as those based on iridium and ruthenium, for the deuteration of alcohols. rsc.orgdaneshyari.com These catalysts can promote the exchange of hydrogen atoms with deuterium at specific positions in the molecule, offering a more direct and atom-economical route to deuterated products. rsc.orgdaneshyari.com
The synthesis of the non-deuterated backbone of 2-Butyl-1-octadecanol, a Guerbet alcohol, is typically achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a base. wikipedia.orgaocs.org Future innovations may focus on integrating the deuteration step into the Guerbet reaction process itself or developing tandem catalytic systems that can perform both the C-C bond formation and the deuteration in a single pot.
Furthermore, exploring biocatalytic approaches for deuteration could offer a more environmentally friendly alternative. Enzymes such as dehydrogenases could potentially be engineered to catalyze the stereospecific incorporation of deuterium into long-chain alcohols. The development of these innovative technologies will be crucial for making deuterated compounds more accessible to the broader scientific community, thereby accelerating research and discovery in a multitude of fields.
Table 3: Comparison of Deuteration Methodologies for Long-Chain Alcohols
| Methodology | Deuterium Source | Advantages | Disadvantages |
| Traditional Reduction | NaBD4, LiAlD4 | Well-established, high deuterium incorporation. | Expensive reagents, hazardous waste, multi-step synthesis. |
| Catalytic H/D Exchange | D2O, D2 gas | Atom-economical, uses inexpensive deuterium sources, can be highly selective. researchgate.netrsc.orgdaneshyari.com | May require precious metal catalysts, optimization of reaction conditions can be challenging. |
| Biocatalysis | Deuterated media/precursors | High stereoselectivity, environmentally friendly. | Limited to specific substrates, enzyme engineering may be required. |
Q & A
Basic Research Questions
Q. How can chromatographic methods be employed to identify and validate 2-Butyl-1-octadecanol-d9 in synthetic mixtures?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with retention time matching against a certified standard. Internal standards (e.g., deuterated analogs) should be incorporated to minimize matrix interference. For validation, ensure the major peak in the sample aligns with the standard’s retention time, excluding solvent peaks, as outlined in USP protocols . Quantify purity using area normalization or internal standard calibration, targeting 90.0–102.0% purity thresholds for related alcohols .
Q. What steps ensure the purity of this compound during synthesis and isolation?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent selection) to minimize byproducts. Post-synthesis, employ fractional distillation or column chromatography for isolation. Validate purity via GC-MS or NMR, comparing spectral data (e.g., deuterium integration in -NMR) against non-deuterated analogs. Cross-check with CAS registry databases (e.g., CAS 3913-02-8 for structural analogs) to confirm identity and detect impurities .
Q. What is the significance of deuterium labeling in this compound for tracer studies?
- Methodological Answer : Deuterium () incorporation enhances mass spectrometry sensitivity for metabolic tracing. Use -NMR or isotope-ratio MS to quantify deuteration efficiency. Ensure synthetic protocols specify deuterated reagents (e.g., DO or deuterated alkyl halides) to minimize isotopic dilution. Reference spectral libraries to distinguish -isotopologues from natural abundance signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity levels of this compound across studies?
- Methodological Answer : Perform multi-technique validation (e.g., HPLC, GC-MS, -NMR) to cross-verify purity. For discrepancies, assess whether impurity profiles (e.g., related alcohols) align with synthesis pathways. Apply constraint-based contradiction analysis (e.g., stimulus pattern generation via solvers) to identify over-constrained parameters in prior experimental designs . Replicate studies under controlled conditions (e.g., inert atmosphere) to isolate confounding variables .
Q. What experimental strategies optimize deuteration efficiency in this compound synthesis?
- Methodological Answer : Use catalyst screening (e.g., palladium on carbon or platinum oxide) under deuterium gas flow to enhance H/D exchange. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to identify deuteration bottlenecks. Optimize solvent polarity (e.g., deuterated THF or DMF) to stabilize intermediates. Validate isotopic incorporation using high-resolution MS or isotope dilution assays .
Q. How can computational modeling predict the stability of this compound under varying storage conditions?
- Methodological Answer : Apply molecular dynamics (MD) simulations to assess degradation pathways (e.g., hydrolysis or oxidation). Parameterize force fields using experimental data (e.g., Arrhenius plots from accelerated stability tests). Use constraint-based random simulation to explore "corner case" scenarios (e.g., extreme temperatures or humidity) and validate with empirical stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
